Dimethyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
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Overview
Description
Dimethyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is a complex organic compound with the molecular formula C14H22O11. It is characterized by its multiple ester and ether linkages, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate typically involves the esterification of 3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid and methanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dimethyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ether linkages allow it to participate in various biochemical reactions, potentially modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Properties
CAS No. |
5334-84-9 |
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Molecular Formula |
C14H22O11 |
Molecular Weight |
366.32 g/mol |
IUPAC Name |
methyl 2-[2-[2-(1-methoxy-1-oxopropan-2-yl)oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate |
InChI |
InChI=1S/C14H22O11/c1-9(11(15)19-3)24-13(17)22-7-5-21-6-8-23-14(18)25-10(2)12(16)20-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
JXJWRBQXCDUWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OC |
Origin of Product |
United States |
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